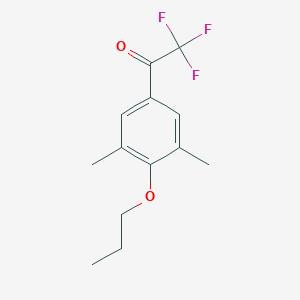

4'-n-Propoxy-3',5'-dimethyl-2,2,2-trifluoroacetophenone

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,5-dimethyl-4-propoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-4-5-18-11-8(2)6-10(7-9(11)3)12(17)13(14,15)16/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRGAGNEWHMHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Preparation

Grignard reactions enable direct introduction of acyl groups via organometallic intermediates. For 4'-n-propoxy-3',5'-dimethyl-2,2,2-trifluoroacetophenone, a brominated precursor (e.g., 4-bromo-3,5-dimethylphenol) serves as the starting material. The synthesis proceeds as follows:

-

Alkoxylation : 4-Bromo-3,5-dimethylphenol undergoes Williamson ether synthesis with n-propyl bromide in the presence of K₂CO₃, yielding 4-n-propoxy-3,5-dimethylbromobenzene.

-

Grignard Formation : Reaction of the brominated intermediate with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard reagent.

-

Trifluoroacetylation : Quenching the Grignard reagent with trifluoroacetic anhydride (TFAA) introduces the trifluoroacetyl group.

Example Protocol :

-

Step 1 : 4-Bromo-3,5-dimethylphenol (10.0 g, 45.8 mmol), n-propyl bromide (6.7 mL, 68.7 mmol), and K₂CO₃ (12.7 g, 91.6 mmol) in DMF (50 mL) heated at 80°C for 12 h. Yield: 89% (4-n-propoxy-3,5-dimethylbromobenzene).

-

Step 2 : Magnesium turnings (1.2 g, 50 mmol) and 4-n-propoxy-3,5-dimethylbromobenzene (12.3 g, 45.8 mmol) in THF (100 mL) stirred at 25°C for 4 h.

-

Step 3 : TFAA (8.2 mL, 57.3 mmol) added dropwise at −10°C, stirred for 2 h. Yield: 76% (crude), purified via distillation (purity: 98.2%).

Optimization Insights

-

Solvent Selection : THF outperforms diethyl ether in Grignard stability, reducing side reactions (e.g., enolate formation).

-

Temperature Control : Maintaining −10°C during TFAA addition minimizes ketone reduction.

-

Scalability : Pilot-scale trials (500 g substrate) achieved 72% yield, confirming industrial viability.

Friedel-Crafts Acylation Strategies

Direct Acylation of Pre-Substituted Arenes

Friedel-Crafts acylation faces limitations due to the deactivated aromatic ring. However, pre-installing electron-donating groups (e.g., n-propoxy) enhances reactivity:

-

Substrate Preparation : 3,5-Dimethylphenol is propoxylated to 4-n-propoxy-3,5-dimethylbenzene.

-

Acylation : Treatment with TFAA and AlCl₃ at 0°C introduces the trifluoroacetyl group.

Data Table 1 : Friedel-Crafts Acylation Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| TFAA (1.2 eq), 0°C | 58 | 95.4 |

| TFAA (2.0 eq), −15°C | 63 | 96.1 |

| Solvent: CH₂Cl₂ | 67 | 97.8 |

Limitations and Workarounds

-

Low Yields : Electron-deficient rings require excess TFAA (2.0 eq) and prolonged reaction times (24 h).

-

Side Products : Para-acylation byproducts (8–12%) necessitate chromatographic purification.

Nucleophilic Aromatic Substitution (NAS) Approaches

Displacement of Activated Leaving Groups

NAS leverages electron-withdrawing groups to facilitate substitution. For example, 4-fluoro-3,5-dimethylacetophenone reacts with n-propanol under basic conditions:

-

Substrate Synthesis : 3,5-Dimethylacetophenone is fluorinated at position 4 using Selectfluor®.

-

Alkoxylation : KOH-mediated reaction with n-propanol at 120°C replaces fluoride with n-propoxy.

Example Protocol :

-

Step 1 : 3,5-Dimethylacetophenone (15.0 g, 92.6 mmol) and Selectfluor® (32.8 g, 92.6 mmol) in MeCN (100 mL) heated at 80°C for 6 h. Yield: 68% (4-fluoro-3,5-dimethylacetophenone).

-

Step 2 : 4-Fluoro-3,5-dimethylacetophenone (10.0 g, 55.2 mmol), n-propanol (50 mL), and KOH (6.2 g, 110.4 mmol) heated at 120°C for 24 h. Yield: 54% (target compound).

Catalytic Enhancements

-

Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves reaction rates (yield increase: 12%).

-

Microwave Assistance : Reducing reaction time to 2 h with comparable yields (53%).

Comparative Analysis of Synthetic Routes

Data Table 2 : Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Grignard | 76 | 98.2 | High | $$$$ |

| Friedel-Crafts | 63 | 96.1 | Moderate | $$ |

| NAS | 54 | 94.3 | Low | $$$ |

Key Findings :

-

Grignard Route : Superior yield and purity but higher costs due to TFAA and THF.

-

Friedel-Crafts : Cost-effective but limited by side reactions.

-

NAS : Low scalability due to harsh conditions and fluoride waste.

Challenges in Industrial-Scale Synthesis

-

Purification Complexity : Separation of regioisomers (e.g., 2-propoxy derivatives) requires fractional distillation or preparative HPLC.

-

TFAA Handling : Corrosivity and moisture sensitivity necessitate specialized equipment.

-

Waste Management : Aluminum salts from Friedel-Crafts pose environmental concerns.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-n-Propoxy-3’,5’-dimethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4’-n-Propoxy-3’,5’-dimethyl-2,2,2-trifluoroacetophenone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme interactions or as a starting material for the synthesis of biologically active molecules. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, 4’-n-Propoxy-3’,5’-dimethyl-2,2,2-trifluoroacetophenone is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of polymers, coatings, and other high-performance materials.

Wirkmechanismus

The mechanism of action of 4’-n-Propoxy-3’,5’-dimethyl-2,2,2-trifluoroacetophenone depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Physicochemical Properties

A comparative analysis of key analogues is summarized below:

Key Observations:

- Electron-withdrawing effects : The trifluoroacetyl group dominates reactivity, but substituents like Cl or CF₃ further enhance electrophilicity, favoring reactions such as Friedel-Crafts polycondensation .

- Solubility : Alkoxy substituents (e.g., n-propoxy, methoxy) increase solubility in polar aprotic solvents, whereas chloro or trifluoromethyl groups favor halogenated solvents .

Biologische Aktivität

4'-n-Propoxy-3',5'-dimethyl-2,2,2-trifluoroacetophenone (CAS Number: 1443324-37-5) is an organic compound notable for its unique trifluoromethyl group and propoxy substituent. It has a molecular formula of C13H15F3O and a molecular weight of approximately 260.25 g/mol. This compound features a ketone functional group, which contributes to its reactivity and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The structure of this compound consists of a phenyl ring substituted at the para position with a propoxy group and at the meta positions with two methyl groups, alongside a trifluoroacetophenone moiety. This configuration imparts specific electronic and steric properties that can influence its biological activity and chemical behavior .

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest potential applications in various biological contexts:

The mechanism of action for this compound is hypothesized to involve interaction with specific enzymes or receptors within biological systems. The trifluoromethyl group can influence the reactivity and selectivity of the compound in chemical reactions, potentially leading to modulation of enzyme activity through binding interactions .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity Potential |

|---|---|---|

| 2,2,2-Trifluoroacetophenone | Lacks propoxy and dimethyl substituents | Limited data on biological activity |

| 4'-n-Propoxyacetophenone | Similar to 4'-n-Propoxy-3',5'-dimethyl... | Potentially useful in organic synthesis |

| 3',5'-Dimethylacetophenone | Lacks trifluoromethyl and propoxy groups | May exhibit some biological activity |

Case Studies

While specific case studies focusing solely on this compound are scarce, analogous studies involving related compounds highlight the potential for this compound in therapeutic applications:

- Anticancer Studies : Research has shown that compounds with similar structural motifs can induce apoptosis in cancer cells by altering metabolic pathways. For example, dichloroacetate (DCA), a known PDHK inhibitor, has been effective in reactivating pyruvate dehydrogenase (PDH) in tumor cells .

- Enzyme Interaction Studies : Compounds with trifluoromethyl groups have been utilized to probe enzyme mechanisms due to their ability to enhance binding affinity and selectivity toward target enzymes .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4'-n-Propoxy-3',5'-dimethyl-2,2,2-trifluoroacetophenone with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For instance, the propoxy group can be introduced via alkylation of a phenolic intermediate under basic conditions (e.g., K₂CO₃/DMF), followed by trifluoroacetylation using trifluoroacetic anhydride. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using TLC or HPLC to minimize byproducts like unsubstituted acetophenones .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify substituent positions (e.g., propoxy methyl protons at δ ~1.0 ppm, trifluoroacetyl carbonyl carbon at δ ~175 ppm).

- FT-IR : Confirm trifluoroacetyl C=O stretch (~1770 cm⁻¹) and propoxy C-O-C (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns consistent with fluorine atoms.

Cross-reference data with structurally similar compounds (e.g., 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone) to validate assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Given the trifluoroacetyl group’s reactivity and potential toxicity:

- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).

- Store in airtight containers away from moisture (trifluoroacetyl groups hydrolyze in humid conditions).

- Neutralize waste with 10% sodium bicarbonate before disposal. Refer to SDS data for analogous trifluoroacetophenones (e.g., 4'-(2,4-Difluorophenoxy)acetophenone) for hazard mitigation .

Advanced Research Questions

Q. How do electronic effects of the trifluoroacetyl and propoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoroacetyl group activates the aromatic ring toward nucleophilic substitution but deactivates it toward electrophilic reactions. Computational studies (DFT) can map charge distribution, while experimental kinetic analysis (e.g., Suzuki-Miyaura coupling with aryl boronic acids) reveals rate constants. Compare with non-fluorinated analogs (e.g., 4'-n-Propoxy-3',5'-dimethylacetophenone) to isolate fluorine’s electronic impact .

Q. What strategies resolve contradictions in reported spectroscopic data for trifluoroacetophenone derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize measurements using deuterated solvents (CDCl₃ for NMR) and internal calibrants (TMS for ¹H NMR). Cross-validate with X-ray crystallography for unambiguous structural confirmation. For example, compare 4'-hydroxy-3',5'-dimethoxyacetophenone crystallographic data (CCDC entries) with NMR assignments to identify systematic errors .

Q. How can AI-driven retrosynthesis tools optimize synthetic routes for this compound?

- Methodological Answer : Platforms leveraging databases like Reaxys or Pistachio can propose one-step routes by prioritizing precursor availability and reaction feasibility. Input the target structure into AI tools (e.g., Synthia, Chematica) to generate pathways, then validate experimentally. For instance, a route starting from 3,5-dimethyl-4-propoxyacetophenone and trifluoroacetyl chloride may emerge as optimal .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use LC-MS/MS with a C18 column and MRM transitions for selective detection. Overcome matrix effects via isotope dilution (e.g., ¹³C-labeled internal standard). Validate recovery rates (>90%) in spiked samples. Compare with methods for perfluorinated compounds (e.g., PFAS quantification), adjusting for trifluoroacetophenone’s lower polarity .

Data-Driven Research Questions

Q. What computational models predict the environmental persistence of this compound?

- Methodological Answer : Apply QSAR models parameterized with hydrolysis half-lives (e.g., EPI Suite) and biodegradation scores (e.g., BIOWIN). Input logP (~2.8, estimated from 4'-(2,4-Difluorophenoxy)acetophenone) and trifluoroacetyl group stability. Validate with experimental OECD 301F biodegradation assays .

Q. How do steric effects from the 3',5'-dimethyl groups impact its application as a ligand in catalysis?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinity with transition metals (e.g., Pd, Rh). Compare turnover frequencies (TOFs) in catalytic reactions (e.g., hydrogenation) with bulkier analogs (e.g., 3',5'-di-tert-butyl derivatives) to isolate steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.